molecular formula C9H9BrN4 B13984742 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine

4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13984742
M. Wt: 253.10 g/mol
InChI Key: HUZVQWPMCLLZLR-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

    Formation of Pyrazole Ring: The brominated pyridine is then subjected to a cyclization reaction with hydrazine or a hydrazine derivative to form the pyrazole ring.

    Methylation: The resulting pyrazole compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

    Amination: Finally, the methylated pyrazole is aminated using ammonia or an amine source to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its bromopyridine and pyrazole moieties play a crucial role in binding to target sites, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(5-Bromopyridin-2-yl)iminomethylphenol: A Schiff-base compound with similar bromopyridine structure.

    Thiazolo[4,5-b]pyridines: Compounds with a pyridine ring fused to a thiazole ring, exhibiting diverse biological activities.

Uniqueness

4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both bromopyridine and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c1-14-9(11)7(5-13-14)8-3-2-6(10)4-12-8/h2-5H,11H2,1H3

InChI Key

HUZVQWPMCLLZLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC=C(C=C2)Br)N

Origin of Product

United States

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